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molecular formula C11H7ClN4O3 B494079 3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid CAS No. 43200-83-5

3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid

Cat. No. B494079
M. Wt: 278.65g/mol
InChI Key: IFJKAXKRMIJQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786304B2

Procedure details

The addition of 2-amino-5-chloropyridine to pyrazine 2,3-dicarboxylic acid anhydride (II) in a lot wise manner at room temperature in a molar ratio of 1.05:1 surprisingly accelerates the reaction to completion in resulting the product, 3-(5-chloropyrid-2-yl)carbamoyl-pyrazine-2-carboxylic acid (III) having high purity (>99%) with a good yield of 85 to 90% when compared with the prior art processes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.[N:9]1[CH:14]=[CH:13][N:12]=[C:11]2[C:15]([O:17][C:18](=[O:19])[C:10]=12)=[O:16]>>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:15]([C:11]2[C:10]([C:18]([OH:19])=[O:17])=[N:9][CH:14]=[CH:13][N:12]=2)=[O:16])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C2C(=NC=C1)C(=O)OC2=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction to completion

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=NC1)NC(=O)C=1C(=NC=CN1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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